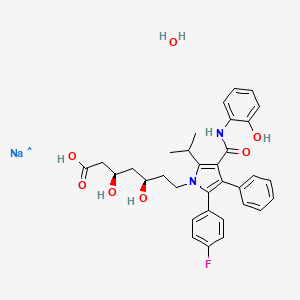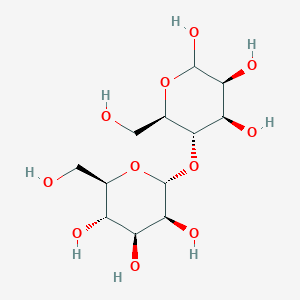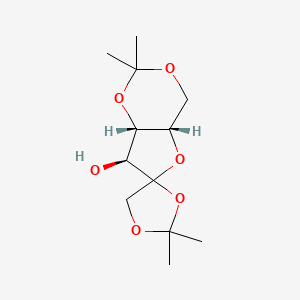
3-O-(|A-L-Fucopyranosyl)-D-galactose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-O-(α-L-Fucopyranosyl)-D-galactose involves the Koenigs-Knorr reaction and the assisted halide reaction. The Koenigs-Knorr reaction was used to synthesize α-D-linked disaccharides, including 3-O-α-D-glucopyranosyl-D-galactose, by reacting sugar halides with protected D-galactose and subsequent removal of protecting groups, although this method did not yield β-D-linked disaccharides regardless of the sugar halide's anomeric configuration (Flowers, 1971). Additionally, the assisted halide reaction of tri-O-benzyl-α-L-fucopyranosyl bromide with protected D-galactopyranosides was used to construct interresidue glycosidic linkages, and the crystal structure of the resulting disaccharide was determined using X-ray data (Watt et al., 1996).
Molecular Structure Analysis
The molecular structure of 3-O-(α-L-Fucopyranosyl)-D-galactose was extensively analyzed through X-ray crystallography, revealing the conformation of the L-fucopyranosyl and D-galactopyranosyl residues as well as the interresidue torsion angles. The space group identified was P1 with two molecules of the disaccharide having unique conformations and a water molecule in the unit cell. The L-fucopyranosyl and D-galactopyranosyl residues were found to have the nominal 1C4 and 4C1 conformations, respectively (Watt et al., 1996).
科学的研究の応用
Polysaccharide Chemistry and Structural Studies
Studies have investigated the structural characteristics and biosynthesis pathways of complex polysaccharides involving galactose and fucose units. For example, research on galactomannans, which are polymers consisting of a mannose backbone with galactose side groups, highlights their partial water solubility and application as thickeners and stabilizers in food products. These properties are influenced by the degree of galactose substitution and its pattern, which also affects their ability to form gels in aqueous solutions (Pollard & Fischer, 2006). Additionally, the study of arabinogalactan proteins in Physcomitrella patens shows the presence of unusual sugar residues, which could affect the polarity and interaction of these polymers, indicating a potential for unique applications in biomaterials (Fu, Yadav, & Nothnagel, 2007).
Biomedical Applications
Research on pectins, which are rich in galactose units, has revealed their potential in biomedical applications due to their gelling, emulsifying, and stabilizing properties. These natural polymers are being explored for use in drug delivery, tissue engineering, and as components in biodegradable materials (Noreen et al., 2017). Similarly, sulfated polysaccharides from seaweeds, which include galactose derivatives, have been studied for their anticoagulant activities. The specific structure of these polysaccharides, including the pattern and degree of sulfation, plays a crucial role in their interaction with blood coagulation factors, indicating their potential use in medical applications (Ciancia, Quintana, & Cerezo, 2010).
Environmental and Agricultural Applications
The study of guar gum, a galactomannan, demonstrates its application beyond food industry uses, highlighting its role in hydraulic fracturing, explosives, and as a soil stabilizer due to its thickening and gelling properties. This research points to the potential of modifying natural polysaccharides for diverse industrial and environmental applications (Thombare et al., 2016).
特性
IUPAC Name |
(3S,4S,6S)-2-methyl-6-[(4S,5S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4(2-13)21-11(19)9(10)18/h3-19H,2H2,1H3/t3?,4?,5-,6+,7+,8?,9?,10+,11?,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLZGYFHHYGOLN-QAEQPVNISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H](C([C@@H](O1)O[C@H]2[C@H](C(OC(C2O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675912 |
Source


|
| Record name | 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-(|A-L-Fucopyranosyl)-D-galactose | |
CAS RN |
120375-11-3 |
Source


|
| Record name | 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

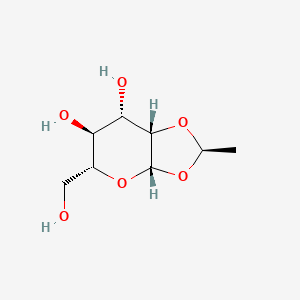
![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)
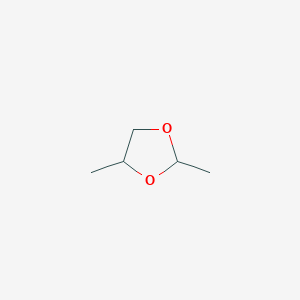
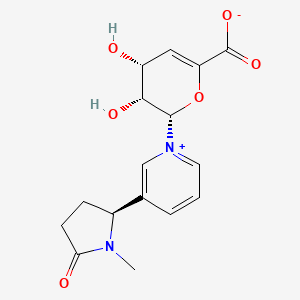
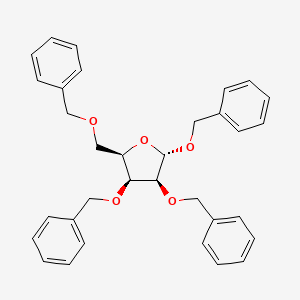
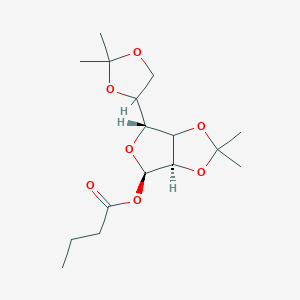
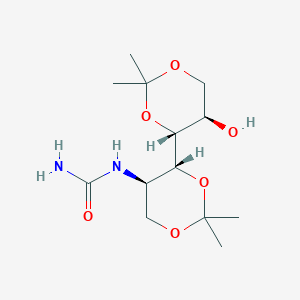

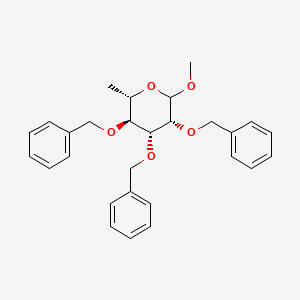
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)
